molecular formula C15H10ClN3S B15194368 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine CAS No. 863581-72-0

4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine

Cat. No.: B15194368
CAS No.: 863581-72-0
M. Wt: 299.8 g/mol
InChI Key: GJICJCYMPFHBPO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylthio group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with a 4-chlorophenylthiol reagent under basic conditions.

    Attachment of the Pyridin-2-yl Group: The final step includes the coupling of the pyrimidine intermediate with a pyridin-2-yl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenylthio)-2-(pyridin-2-yl)pyrimidine
  • 4-(4-Fluorophenylthio)-2-(pyridin-2-yl)pyrimidine
  • 4-(4-Bromophenylthio)-2-(pyridin-2-yl)pyrimidine

Uniqueness

4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine is unique due to the presence of the 4-chlorophenylthio group, which can impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

863581-72-0

Molecular Formula

C15H10ClN3S

Molecular Weight

299.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C15H10ClN3S/c16-11-4-6-12(7-5-11)20-14-8-10-18-15(19-14)13-3-1-2-9-17-13/h1-10H

InChI Key

GJICJCYMPFHBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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